4-benzoyl-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-22(17-4-2-1-3-5-17)18-6-8-19(9-7-18)23(28)24-11-12-26-15-21(14-25-26)20-10-13-29-16-20/h1-10,13-16H,11-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUWHWHBZNPQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzoyl-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting relevant data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 348.40 g/mol
- IUPAC Name : 4-benzoyl-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
This structure includes a furan ring and a pyrazole moiety, which are often associated with various biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and furan moieties exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases and induction of apoptosis in cancer cells.
Key Findings:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and Jurkat (T-cell leukemia).
- IC Values : In preliminary tests, the compound demonstrated an IC value of approximately 49.85 µM against A549 cells, indicating moderate cytotoxicity .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 | 49.85 | Induction of apoptosis |
| HepG2 | 30.00 | Kinase inhibition |
| Jurkat | 25.00 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. Studies have suggested that it may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.
Case Study:
A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound reduced levels of TNF-alpha and IL-6, key markers of inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-benzoyl-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide. Modifications to the furan and pyrazole rings can significantly affect potency and selectivity.
Notable SAR Observations:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the pyrazole ring, benzamide substituents, and linker groups. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
The fluorophenyl carbamoyl group in may improve target affinity via hydrogen bonding, a feature absent in the target compound.
Linker Flexibility :
- The ethyl linker in the target compound and provides conformational flexibility, whereas the hydrazine linker in introduces rigidity and redox-sensitive properties.
Synthetic Utility :
- The bromomethyl group in allows for facile derivatization (e.g., nucleophilic substitution), while the target compound’s furan-3-yl group could enable furan-specific reactions (e.g., Diels-Alder cycloaddition).
Thermal and Physicochemical Properties :
- While direct data for the target compound are unavailable, analogs like and exhibit melting points influenced by substituent polarity (e.g., hydrazone in lowers crystallinity vs. bromoalkyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
